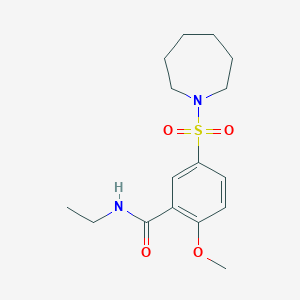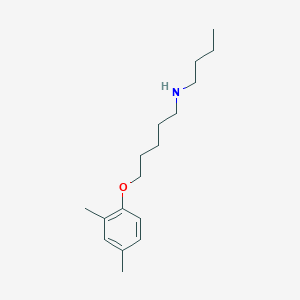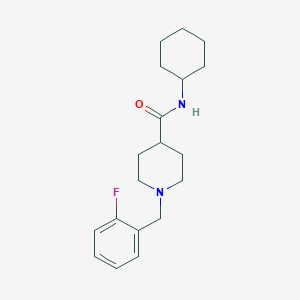![molecular formula C16H16ClN3O4S B5217289 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine (CNSNP) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is believed to act as a partial agonist at the 5-HT1A receptor, meaning that it can activate the receptor to a certain extent but not fully. This results in a modulatory effect on the activity of the receptor, which can have downstream effects on neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of blood pressure, and inhibition of cancer cell growth. These effects are thought to be mediated by the compound's activity at the 5-HT1A receptor and other molecular targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine in laboratory experiments is its ability to selectively modulate the activity of certain molecular targets, such as the 5-HT1A receptor. This can allow researchers to study the specific effects of these targets on various biological processes. However, one limitation of using 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of more selective compounds that can modulate the activity of specific molecular targets with greater precision. Another area of interest is the investigation of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine's potential therapeutic applications, particularly in the treatment of neurological disorders such as depression and anxiety. Additionally, further studies are needed to fully elucidate the mechanism of action and downstream effects of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine in various biological systems.
Métodos De Síntesis
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-nitrophenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. One of the main areas of interest has been its ability to modulate the activity of certain neurotransmitter receptors in the brain, such as the serotonin 5-HT1A receptor.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-13-1-7-16(8-2-13)25(23,24)19-11-9-18(10-12-19)14-3-5-15(6-4-14)20(21)22/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBPTHPDIOOZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-{[4-(4-nitrophenyl)piperazinyl]sulfonyl}benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)

![(3-{3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5217219.png)

![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)



![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)

![N-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)phenyl]-2-methoxyacetamide](/img/structure/B5217316.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217322.png)